N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde with a primary amine. Schiff bases are widely studied for their potential biological activities and versatile coordination modes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: The compound is used in the synthesis of coordination complexes and as a ligand in various chemical reactions.
Biology: It has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific chemical structure, which includes a bromine atom and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H15BrN4O2 |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2/c1-11-16(12-5-3-2-4-6-12)21-22-17(11)18(25)23-20-10-13-9-14(19)7-8-15(13)24/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+ |
InChI Key |
HMIKLTZFXCEORD-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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